molecular formula C13H10O3 B044642 4'-Hydroxy-biphenyl-3-carboxylic acid CAS No. 121629-21-8

4'-Hydroxy-biphenyl-3-carboxylic acid

Cat. No.: B044642
CAS No.: 121629-21-8
M. Wt: 214.22 g/mol
InChI Key: WINNQOZTIDYENK-UHFFFAOYSA-N
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Description

4’-Hydroxy-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . It is a biaryl compound, characterized by the presence of a hydroxyl group at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure. This compound is typically a white to light yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-biphenyl-3-carboxylic acid can be synthesized via several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of organoboronic acids or trifluoroborates with aryl bromides . Another method includes the simultaneous hydroxylation and carboxylation of biphenyls .

Industrial Production Methods: Industrial production methods for 4’-Hydroxy-biphenyl-3-carboxylic acid typically involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. These reactions are conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxy-biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxy-biphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNQOZTIDYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352293
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121629-21-8
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121629-21-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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